Cas no 21581-45-3 (3,4-Dichlorophenethylamine)
3,4-Dichlorophenethylamine Chemical and Physical Properties
Names and Identifiers
-
- 2-(3,4-Dichlorophenyl)ethanamine
- 3,4-Dichlorophenethylamine
- 2-(3,4-Dichlorophenyl)ethylamine
- 1-Amino-2-(3,4-dichlorophenyl)ethane
- 2-(3,4-dichlorophenyl)ethan-1-amine
- 3,4-Dichloro-benzeneethanamine
- 3,4-dichlorophenylethylamine
- 4-(2-Aminoethyl)-1,2-dichlorobenzene
- 1,2-Dichloro-4-(2-aminoethyl)benzene
- 3,4-Dichlorobenzeneethanamine
- 2-(3,4-Dichloro-phenyl)-ethylamine
- MQPUAVYKVIHUJP-UHFFFAOYSA-N
- Benzeneethanamine, 3,4-dichloro-
- 2-(3,4,-Dichlorophenyl)Ethylamine
- 42J
- PubChem12521
- 3,4-dichloropenylethylamine
- 3,4-dichlorobenzylmethylamine
- KSC208A0R
- 2-(3,4-dic
- SY016994
- DTXSID60276921
- 2-(3,4-dichloropheny)ethanamine
- 2-(3,4-dichloro-phenyl) ethyl amine
- SCHEMBL184185
- 2-(3,4-Dichlorophenyl)ethanamine #
- Q27454350
- 3,4-Dichlorophenethylamine, 97%
- FT-0650804
- HR-0319
- EN300-136401
- J-505722
- Z285143770
- AKOS000160934
- BDBM50029105
- [(E)-(4-chlorophenyl)methyleneamino] benzoate;3,4-Dichlorophenethylamine
- 2-(3,4-dichlorophenyl)-ethylamine
- MFCD00060617
- A815500
- CHEMBL147230
- [2-(3,4-dichlorophenyl)ethyl]amine
- (3,4-Dichlorophenyl)ethylamine
- D2927
- GS-4165
- 21581-45-3
- SB35430
- DB-006275
-
- MDL: MFCD00060617
- Inchi: 1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2
- InChI Key: MQPUAVYKVIHUJP-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CCN)Cl
Computed Properties
- Exact Mass: 189.01100
- Monoisotopic Mass: 189.011
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
- Density: 1.268 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 280 °C(lit.)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: n20/D 1.567(lit.)
- PSA: 26.02000
- LogP: 3.19490
3,4-Dichlorophenethylamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:2735
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26
-
Hazardous Material Identification:
- HazardClass:IRRITANT, TOXIC
- Safety Term:S26;S36/37/39;S45
- Risk Phrases:R34
- Storage Condition:Store at 4°C,-4At ℃Store…Better
3,4-Dichlorophenethylamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3,4-Dichlorophenethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 560421-1G |
3,4-Dichlorophenethylamine |
21581-45-3 | 97% | 1G |
¥977.52 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 560421-5G |
3,4-Dichlorophenethylamine |
21581-45-3 | 5g |
¥2722.38 | 2023-12-03 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1147-5g |
2-(3,4-Dichloro-phenyl)-ethylamine |
21581-45-3 | 97% | 5g |
5071.29CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1147-1g |
2-(3,4-Dichloro-phenyl)-ethylamine |
21581-45-3 | 97% | 1g |
1679.12CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D830359-25g |
3,4-Dichlorophenethylamine |
21581-45-3 | 98% | 25g |
¥666.00 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D830359-1g |
3,4-Dichlorophenethylamine |
21581-45-3 | 98% | 1g |
¥62.30 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D830359-5g |
3,4-Dichlorophenethylamine |
21581-45-3 | 98% | 5g |
¥232.00 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D830359-100g |
3,4-Dichlorophenethylamine |
21581-45-3 | 98% | 100g |
¥2,580.00 | 2022-01-10 | |
| TRC | D436320-1g |
3,4-Dichlorophenethylamine |
21581-45-3 | 1g |
$ 75.00 | 2023-04-17 | ||
| TRC | D436320-5g |
3,4-Dichlorophenethylamine |
21581-45-3 | 5g |
$ 110.00 | 2023-04-17 |
3,4-Dichlorophenethylamine Suppliers
3,4-Dichlorophenethylamine Related Literature
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Weiwei Xue,Panpan Wang,Gao Tu,Fengyuan Yang,Guoxun Zheng,Xiaofeng Li,Xiaoxu Li,Yuzong Chen,Xiaojun Yao,Feng Zhu Phys. Chem. Chem. Phys. 2018 20 6606
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Barbara Zdrazil,Eva Hellsberg,Michael Viereck,Gerhard F. Ecker Med. Chem. Commun. 2016 7 1819
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Anna C. U. Lourens,David Gravestock,Robyn L. van Zyl,Heinrich C. Hoppe,Natasha Kolesnikova,Supannee Taweechai,Yongyuth Yuthavong,Sumalee Kamchonwongpaisan,Amanda L. Rousseau Org. Biomol. Chem. 2016 14 7899
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Paul Brear,Claudia De Fusco,Kathy Hadje Georgiou,Nicola J. Francis-Newton,Christopher J. Stubbs,Hannah F. Sore,Ashok R. Venkitaraman,Chris Abell,David R. Spring,Marko Hyv?nen Chem. Sci. 2016 7 6839
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5. Amine oxidation. Part VI. Metal-ion induced dehydrative cyclisation, reduction, and reductive fragmentation of arylethyldimethylamine N-oxidesJ. R. Lindsay Smith,R. O. C. Norman,A. G. Rowley J. Chem. Soc. Perkin Trans. 1 1972 228
Additional information on 3,4-Dichlorophenethylamine
3,4-Dichlorophenethylamine (CAS No. 21581-45-3): A Comprehensive Overview
3,4-Dichlorophenethylamine (CAS No. 21581-45-3) is a synthetic organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and medicinal research. This compound is characterized by its unique molecular structure, which consists of a phenethylamine backbone substituted with two chlorine atoms at the 3 and 4 positions of the benzene ring. The chemical formula of 3,4-Dichlorophenethylamine is C9H10Cl2N, and its molecular weight is approximately 207.09 g/mol.
The synthesis of 3,4-Dichlorophenethylamine can be achieved through various methods, including the alkylation of 3,4-dichlorophenylacetonitrile followed by reduction to the corresponding amine. This compound has been studied for its potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and as a research tool in neuroscience.
In recent years, 3,4-Dichlorophenethylamine has been the subject of numerous scientific investigations due to its unique properties and potential therapeutic applications. One area of particular interest is its role as a precursor in the synthesis of novel psychoactive substances (NPS). However, it is important to note that while 3,4-Dichlorophenethylamine itself is not a controlled substance, its use in the synthesis of NPS has raised concerns among regulatory bodies and researchers alike.
The pharmacological profile of 3,4-Dichlorophenethylamine has been extensively studied. It is known to interact with monoamine transporters, particularly serotonin (5-HT) and dopamine (DA) transporters. This interaction can lead to increased levels of these neurotransmitters in the synaptic cleft, which may have implications for mood regulation and cognitive function. Recent studies have also explored its potential as a lead compound for developing new treatments for neurological disorders such as depression and anxiety.
In addition to its pharmacological properties, 3,4-Dichlorophenethylamine has been investigated for its effects on cellular signaling pathways. Research has shown that it can modulate the activity of certain receptors and enzymes involved in signal transduction. For example, it has been found to inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for breaking down monoamines such as serotonin and dopamine. This inhibition can result in increased levels of these neurotransmitters, which may have therapeutic benefits.
The safety profile of 3,4-Dichlorophenethylamine is an important consideration for its potential use in pharmaceutical applications. Preclinical studies have generally shown that it is well-tolerated at low to moderate doses. However, higher doses can lead to adverse effects such as increased heart rate and blood pressure. Therefore, careful dose titration and monitoring are essential when using this compound in experimental or clinical settings.
Clinical trials involving 3,4-Dichlorophenethylamine-based compounds are currently underway to evaluate their efficacy and safety in treating various conditions. For instance, a phase II trial is investigating a derivative of 3,4-Dichlorophenethylamine for its potential antidepressant effects. Preliminary results from this trial have shown promising outcomes, with significant improvements in depressive symptoms observed in treated patients compared to placebo controls.
The environmental impact of 3,4-Dichlorophenethylamine is another area of ongoing research. Studies have shown that this compound can persist in aquatic environments and may have adverse effects on aquatic organisms. Therefore, proper disposal methods and environmental monitoring are crucial to minimize any potential ecological risks associated with its use.
In conclusion, 3,4-Dichlorophenethylamine (CAS No. 21581-45-3) is a versatile compound with a wide range of potential applications in chemistry and pharmacology. Its unique chemical structure and pharmacological properties make it an attractive candidate for further research and development. As new studies continue to uncover its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various neurological disorders.
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